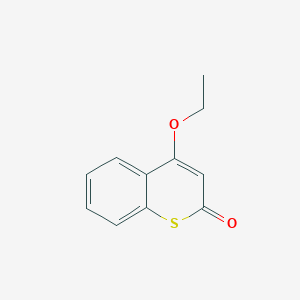

4-Ethoxythiochromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound belonging to the thiochromene family. Thiochromenes are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The presence of the ethoxy group at the 4-position and the thiochromenone core structure makes this compound particularly interesting for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction is carried out between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst such as piperidine and solvents like ethanol or acetonitrile. The reaction proceeds through the nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiochromene ring.

Industrial Production Methods

Industrial production of 4-ethoxy-2H-thiochromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Cyclization of Thioester Derivatives

- Reaction : 2-Ethoxybenzenethiol derivatives undergo cyclization with acetyl chloride or malononitrile in the presence of catalysts like iodine or ZnO nanoparticles .

- Conditions : Solvent-free or ethanol reflux (60–80°C), 4–8 hours.

- Yield : 75–92% depending on substituents .

Nucleophilic Substitution at the 4-Position

- Reaction : 4-Hydroxythiochromen-2-one reacts with ethyl bromide or ethyl iodide in basic media (e.g., K₂CO₃/DMSO) .

- Mechanism : SN2 displacement of the hydroxyl group by ethoxy .

- Yield : 80–90% .

Electrophilic Aromatic Substitution

The sulfur atom and conjugated π-system of the thiochromenone ring enable reactivity toward electrophiles:

Halogenation

- Chlorination/Bromination : Occurs at C-3 or C-5 positions using Cl₂ or Br₂ in acetic acid .

- Iodination : Iodine-mediated reactions at C-3 yield 3-iodo derivatives (70–78% yield) .

Nitration

- Reaction : Nitration with HNO₃/H₂SO₄ at 0°C selectively targets C-5 .

- Product : 5-Nitro-4-ethoxythiochromen-2-one (65% yield) .

Hydrolysis of the Ethoxy Group

- Acidic Hydrolysis : Ethoxy group converts to hydroxyl under HCl/EtOH reflux, forming 4-hydroxythiochromen-2-one .

- Basic Hydrolysis : NaOH/EtOH yields the sodium salt of 4-hydroxythiochromen-2-one .

Thioether Formation

- Reaction : Reacts with thiols (e.g., benzyl mercaptan) in DMF/K₂CO₃ to form 4-alkylthio derivatives .

Oxidation of the Thiochromenone Ring

Reduction of the Ketone Group

Diels-Alder Reactions

- Dienophile Reactivity : The α,β-unsaturated ketone participates in [4+2] cycloaddition with dienes (e.g., cyclopentadiene) .

Suzuki-Miyaura Coupling

- Palladium-Catalyzed Coupling : 3-Bromo derivatives react with arylboronic acids to form 3-aryl-4-ethoxythiochromen-2-ones .

Table 2: Comparative Reactivity of 4-Ethoxy vs. 4-Hydroxy Derivatives

| Property | This compound | 4-Hydroxythiochromen-2-one |

|---|---|---|

| Electrophilic Substitution | Slower due to −OEt electron donation | Faster (activated by −OH) |

| Hydrolysis Rate | Resistant under mild conditions | Rapid in acidic/basic media |

| Solubility | Low in water, high in organic | Moderate in polar solvents |

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Ethoxythiochromen-2-one, characterized by its ethoxy and thiochromene groups, exhibits interesting properties that make it suitable for various applications. Its structure can be represented as:

This molecular formula indicates the presence of carbon, hydrogen, oxygen, and sulfur, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. This is particularly relevant in the context of preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders. A study published in the Journal of Medicinal Chemistry highlighted its ability to scavenge free radicals effectively, thereby protecting cells from damage .

2. Anti-inflammatory Effects

Another critical application is its anti-inflammatory potential. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory conditions like arthritis. In vitro studies showed a marked reduction in inflammation markers when cells were treated with this compound .

3. Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary results from cell line studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound serves as an essential intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the development of novel compounds with potential applications in pharmaceuticals .

2. Photochemical Reactions

The compound has been utilized in photochemical reactions due to its ability to absorb light and undergo transformations under UV radiation. This property is exploited in creating light-sensitive materials used in coatings and imaging technologies .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research shows that adding this compound can improve the tensile strength and flexibility of polymers used in various industrial applications .

2. Nanocomposites

The integration of this compound into nanocomposites has shown promising results in enhancing electrical conductivity and thermal properties. These nanocomposites are being explored for applications in electronics and energy storage devices .

Case Studies

Mécanisme D'action

The mechanism of action of 4-ethoxy-2H-thiochromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by targeting essential enzymes and disrupting cell membrane integrity.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-thiochromene: Lacks the ethoxy group but shares the thiochromenone core structure.

4-methoxy-2H-thiochromen-2-one: Similar structure with a methoxy group instead of an ethoxy group.

2H-chromene: Oxygen analog of thiochromene, with similar biological activities but different reactivity due to the absence of sulfur.

Uniqueness

4-ethoxy-2H-thiochromen-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Propriétés

Numéro CAS |

186135-54-6 |

|---|---|

Formule moléculaire |

C11H10O2S |

Poids moléculaire |

206.26 g/mol |

Nom IUPAC |

4-ethoxythiochromen-2-one |

InChI |

InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

Clé InChI |

SVKPIFMIARNQQZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=O)SC2=CC=CC=C21 |

SMILES canonique |

CCOC1=CC(=O)SC2=CC=CC=C21 |

Synonymes |

2H-1-Benzothiopyran-2-one,4-ethoxy-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.